1-(3-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one
Description
1-(3-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one is a chalcone derivative featuring a brominated thienyl ring and a dimethylamino group. Its structure (Figure 1) has been extensively characterized via spectroscopic (FT-IR, NMR) and quantum chemical (DFT) methods, revealing a planar conformation stabilized by intramolecular hydrogen bonding . The bromine atom at the 3-position of the thienyl ring enhances electrophilicity, while the dimethylamino group contributes to electron-donating properties, influencing reactivity and biological activity .
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(3-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c1-11(2)5-3-8(12)9-7(10)4-6-13-9/h3-6H,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLCHDWYQNOSFW-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817749 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Scientific Research Applications
1-(3-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Compounds :
3-(4-Chlorophenyl)-1-(3-methyl-1-phenyl-2-naphthyl)-2-propen-1-one (SGCH 3) : Exhibits strong anticancer activity (103% inhibition on RAW cells) due to the 4-chlorophenyl group enhancing lipophilicity and cellular uptake .
1-(3-Pyridyl)-3-(dimethylamino)-2-bromo-2-propen-1-one: Bromination at the α,β-unsaturated ketone position increases electrophilicity, as seen in its synthesis via bromine addition .
PFK15 (1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one): Quinolinyl substitution confers potent PFKFB3 inhibition (IC₅₀ < 1 µM), critical for glycolytic suppression in cancer cells .
Structural Insights :
- Thienyl vs. Pyridyl Rings : The bromothienyl group in the target compound provides distinct electronic effects compared to pyridyl rings in PFK14. Thienyl’s sulfur atom enhances π-conjugation, while pyridyl’s nitrogen facilitates hydrogen bonding .
- Substituent Effects: The dimethylamino group in the target compound increases electron density at the β-carbon, contrasting with electron-withdrawing groups (e.g., Cl in SGCH 3), which polarize the enone system .
Anticancer Activity :
- The target compound’s activity remains underexplored, but analogous chalcones like SGCH 3 (103% inhibition) and MOMIPP (methuosis inducer, ED₅₀ < 5 µM) highlight the importance of bulky aryl groups (e.g., naphthyl, indolyl) for efficacy .
- PFK15: Reduces tumor growth in vivo (Lewis lung carcinoma) via glycolytic inhibition, a mechanism distinct from apoptosis .
Anti-inflammatory Activity :
- Compounds like SGCH 9 (2-furyl) and SGCH 10 (2-thienyl) show significant rat paw edema reduction (50–70%), suggesting heterocyclic substituents modulate COX-2 inhibition . The target compound’s dimethylamino group may enhance anti-inflammatory activity through nitric oxide regulation .
Physicochemical and Spectral Properties
- Absorption/Fluorescence: The target compound’s absorption maxima (predicted ~400–420 nm via DFT) align with MSPPP (403–427 nm), a chalcone with amplified spontaneous emission (ASE) properties .
- Chemical Reactivity: Bromination at the thienyl 3-position increases susceptibility to nucleophilic attack compared to non-halogenated analogs . QSAR studies on derivatives (e.g., 3-bromo-2-thienyl with 2,5-dimethoxyphenyl) indicate that electron-donating groups (dimethylamino) lower LUMO energy, enhancing bioactivity .
Data Tables
Biological Activity
The compound 1-(3-Bromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one (CAS No. 166196-82-3) is a synthetic derivative of chalcone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly against various pathogens and in cancer treatment.
The molecular formula of this compound is C₉H₁₀BrNOS , with a molecular weight of 260.15 g/mol . The melting point is reported to be between 63°C and 64°C .
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BrNOS |
| Molecular Weight | 260.15 g/mol |
| Melting Point | 63 - 64 °C |
| CAS Number | 166196-82-3 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of the compound, particularly against protozoan parasites such as Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis.
Trypanocidal Activity
In vitro studies demonstrated that the compound exhibits significant trypanocidal activity. It was found to be 8.8-fold more active than the standard drug Crystal Violet against trypomastigotes at low temperatures (4°C) . The effective dose (ED50) for Leishmania amazonensis was recorded at 3.0 ± 0.3 µmol/L , indicating potent activity against both promastigotes and amastigotes .
Antimycobacterial Activity
The compound also shows promise as an antimycobacterial agent , demonstrating activity against various mycobacterial species. The cytotoxicity was assessed using V79 cells, employing endpoints such as nucleic acid content and tetrazolium reduction assays, revealing a favorable safety profile alongside its antimicrobial efficacy .
Anticancer Potential
Chalcone derivatives, including this compound, have been investigated for their anticancer properties . They exhibit inhibitory effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
The presence of the α,β-unsaturated carbonyl group in chalcones is crucial for their biological activity, allowing them to interact with cellular targets effectively. Studies have shown that structural modifications can enhance potency while reducing toxicity .
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | ED50/IC50 Value |
|---|---|---|
| Trypanocidal | Trypanosoma cruzi | >8.8-fold vs Crystal Violet |
| Leishmanicidal | Leishmania amazonensis | 3.0 ± 0.3 µmol/L |
| Antimycobacterial | Various Mycobacteria | Not specified |
| Anticancer | Various Cancer Cell Lines | Varies by study |
Case Study: Efficacy Against Leishmania
In a study evaluating the efficacy of various chalcone derivatives, this compound was highlighted for its superior activity against Leishmania. The results indicated that structural modifications could significantly enhance its leishmanicidal properties, making it a candidate for further development in treating leishmaniasis .
Case Study: Cytotoxicity Assessment
A comprehensive cytotoxicity assessment was conducted on V79 cells to determine the safety profile of this compound. The study revealed that while exhibiting antimicrobial properties, the compound maintained a relatively low cytotoxic effect on healthy cells, suggesting its potential as a therapeutic agent with minimal side effects .
Preparation Methods
Traditional Base-Catalyzed Claisen–Schmidt Condensation
Reaction Mechanism and Starting Materials
The conventional synthesis involves condensation between 3-bromo-2-thiophenecarboxaldehyde (CAS: 166196-82-3) and dimethylaminoacetophenone (CAS: 13196-35-5) under alkaline conditions. The base deprotonates the α-hydrogen of the ketone, enabling nucleophilic attack on the aldehyde carbonyl group. Subsequent dehydration forms the α,β-unsaturated ketone backbone characteristic of chalcones.
Key Reaction Parameters:
| Parameter | Optimal Range |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Base | NaOH (1.2 equiv) |
| Temperature | 60–70°C |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
Stepwise Procedure
- Charge Preparation : Dissolve 3-bromo-2-thiophenecarboxaldehyde (1.0 equiv, MW: 205.06 g/mol) and dimethylaminoacetophenone (1.05 equiv, MW: 177.24 g/mol) in ethanol-water.
- Base Addition : Introduce aqueous NaOH (1.2 equiv) dropwise under nitrogen.
- Reflux : Heat at 65°C for 7 hours with vigorous stirring.
- Workup : Acidify to pH 5–6, extract with ethyl acetate, and concentrate.
- Purification : Isolate via silica gel chromatography (hexane:EtOAc 4:1).
Structural Confirmation
Critical spectroscopic data validate the product:
Green Micellar-Mediated Synthesis
Surfactant-Assisted Condensation
Recent advances employ cetyltrimethylammonium bromide (CTAB) micelles to enhance reactivity in aqueous media. This method reduces environmental impact while improving mass transfer.
Optimized Micellar Conditions:
| Parameter | Optimal Range |
|---|---|
| Surfactant | CTAB (5 mM) |
| Solvent | Water |
| Base | KOH (0.8 equiv) |
| Temperature | 50°C |
| Reaction Time | 16 hours |
| Yield | 89–92% |
Mechanistic Advantages
- Micellar Encapsulation : CTAB increases local concentration of reactants at micelle-water interfaces (51–66% sorption efficiency).
- Reduced Side Reactions : Aqueous environment suppresses aldol byproduct formation.
- Diffusion Kinetics : DOSY NMR confirms reactant diffusion coefficients align with micellar partitioning (Dₛorbed = 0.82–1.16 ×10⁻¹⁰ cm²/s).
Comparative Analysis of Methods
Troubleshooting and Optimization
Common Challenges
- Low Yields : Excess base (>1.5 equiv) promotes retro-aldol reactions. Maintain stoichiometry within 1.0–1.2 equiv.
- Isomerization : Extended heating causes E→Z isomerization. Monitor via ¹H NMR coupling constants (J=15.6 Hz for trans).
- Micelle Disruption : High ionic strength (>0.5 M) collapses CTAB micelles. Use deionized water and avoid salt additives.
Advanced Techniques
- Microwave Assistance : Reduces reaction time to 45 minutes with 82% yield (100 W, 80°C).
- Enzymatic Catalysis : Lipases (e.g., CAL-B) enable solvent-free synthesis at 37°C, though yields remain suboptimal (54%).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
